

Molar extinction coefficient of Sulfo-Cyanine5.5 carboxylic acid.

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

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Technical Guide: Sulfo-Cyanine5.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and applications of **Sulfo-Cyanine5.5 carboxylic acid**, a water-soluble, far-red emitting fluorophore. Its high molar extinction coefficient and hydrophilicity make it a valuable tool in various biological research and drug development applications.

Core Properties of Sulfo-Cyanine5.5 Carboxylic Acid

Sulfo-Cyanine5.5 carboxylic acid is characterized by its strong light absorption in the far-red spectrum and its subsequent emission of fluorescent light at a longer wavelength. The presence of four sulfo groups imparts a negative charge at neutral pH, rendering the molecule highly water-soluble.[1][2] This property is particularly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function. As a cyanine dye, its fluorescence is minimally affected by pH changes, ensuring stable performance across a range of experimental conditions.[1][2][3]

Quantitative Data Summary

The key quantitative parameters of **Sulfo-Cyanine5.5 carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molar Extinction Coefficient	235,000 M ⁻¹ cm ⁻¹	[4][5]
Absorption Maximum (λ _{max})	673 nm	[4]
Emission Maximum (λ _{em})	691 nm	[4]
Molecular Formula	C ₄₀ H ₃₉ K ₃ N ₂ O ₁₄ S ₄	[4]
Molecular Weight	1017.31 g/mol	[2][4]
Purity	≥95% (by ¹ H NMR and HPLC-MS)	[4]
Solubility	Well soluble in water, DMF, and DMSO	[2][4]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental property of an absorbing species, quantifying how strongly it absorbs light at a particular wavelength. It is determined experimentally using the Beer-Lambert law.

Objective: To determine the molar extinction coefficient of **Sulfo-Cyanine5.5 carboxylic acid** in a specified solvent.

Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**
- High-purity solvent (e.g., deionized water, PBS, DMSO)
- Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks

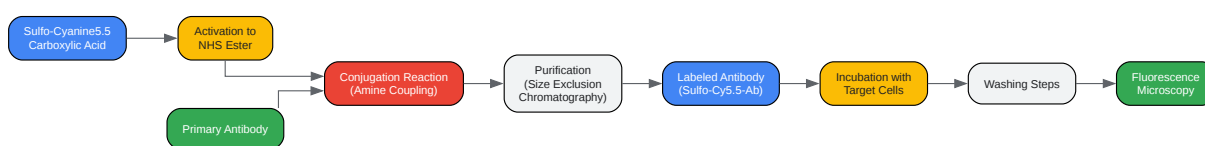
- Cuvettes with a 1 cm path length

Methodology:

- Stock Solution Preparation:
 - Accurately weigh a small amount of **Sulfo-Cyanine5.5 carboxylic acid** using an analytical balance.
 - Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.
- Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution to prepare a set of standards with decreasing concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Set the spectrophotometer to the absorption maximum of **Sulfo-Cyanine5.5 carboxylic acid** (approximately 673 nm).
 - Use the pure solvent to blank the spectrophotometer.
 - Measure the absorbance of each of the prepared standards at the absorption maximum.
- Data Analysis:
 - Plot a graph of absorbance versus concentration for the prepared standards.
 - According to the Beer-Lambert law ($A = \epsilon bc$), where A is absorbance, ϵ is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration, the plot should yield a straight line passing through the origin.
 - The molar extinction coefficient (ϵ) is determined from the slope of the linear regression of this plot.

Experimental Workflow: Antibody Labeling and Cell Imaging

Sulfo-Cyanine5.5 is frequently used to label biomolecules, such as antibodies, for use in fluorescence-based applications like flow cytometry and cellular imaging. The carboxylic acid group can be activated (e.g., to an NHS ester) to react with primary amines on the target protein.



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Caption: Workflow for antibody labeling and subsequent cell imaging.

This workflow illustrates the key steps involved in utilizing **Sulfo-Cyanine5.5 carboxylic acid** for targeted cellular imaging. The process begins with the chemical activation of the dye, followed by its conjugation to a primary antibody. After purification to remove unconjugated dye, the labeled antibody is used to specifically stain target cells, which are then visualized using fluorescence microscopy. This approach enables the specific detection and localization of cellular targets in various research contexts.

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